5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of chlorine and fluorine substituents on its aromatic rings, which may influence its chemical properties and biological activities. Oxadiazoles have garnered attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.
The synthesis and characterization of 5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole have been documented in various studies focusing on the development of oxadiazole derivatives for pharmaceutical applications. The compound can be synthesized through various methods that involve the cyclization of hydrazides or amidoximes with carboxylic acids or other activating agents.
5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole is classified as a heterocyclic organic compound. It falls under the category of oxadiazoles, which are known for their applications in drug discovery and development due to their biological activities.
The synthesis of 5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and time to optimize yields and purity. Characterization techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure of synthesized compounds .
The molecular structure of 5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole features:
The empirical formula for this compound is . The molecular weight is calculated to be approximately 244.65 g/mol. The structural configuration can be analyzed using X-ray crystallography or computational modeling to predict its reactivity and interactions with biological targets.
5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole can participate in various chemical reactions:
Understanding these reactions is crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties. Reaction conditions such as solvent choice and temperature play significant roles in determining product distribution.
The mechanism of action for compounds like 5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole often involves interaction with specific biological targets such as enzymes or receptors:
Studies have shown that oxadiazole derivatives exhibit varying degrees of activity against different strains of bacteria and cancer cell lines, indicating their potential as therapeutic agents .
Relevant data from spectroscopic methods provide insights into functional groups and molecular interactions that define these properties .
The primary applications of 5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole include:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored for nearly 80 years until its photochemical rearrangement properties sparked medicinal chemistry interest in the 1940s [1] [7]. The first therapeutic application emerged in the 1960s with Oxolamine (Figure 1), introduced as a cough suppressant that leveraged the ring's metabolic stability and favorable pharmacokinetic profile [1]. This breakthrough established 1,2,4-oxadiazole as a privileged scaffold in drug design, leading to subsequent FDA-approved drugs including:
Table 1: Historical Timeline of 1,2,4-Oxadiazole Drug Development
Decade | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First-in-class 1,2,4-oxadiazole drug |
1970s | Proxazole | Gastrointestinal disorders | Spasmolytic and anti-inflammatory activity |
1980s | Butalamine | Vasodilator | Coronary artery disease management |
1990s | Fasiplon | Anxiolytic | Non-sedating GABA modulator |
2000s | Pleconaril | Antiviral | Broad-spectrum enterovirus inhibitor |
2010s | Ataluren | Genetic disorder therapy | Nonsense mutation read-through agent |
The 21st century witnessed exponential growth in 1,2,4-oxadiazole research, with scientific publications doubling in the last fifteen years [1] [7]. This resurgence stems from the discovery of natural products containing this scaffold, including Phidianidine A and B (2011) from the sea slug Phidiana militaris, which demonstrated potent cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and selective agonism at PTP1B and CXCR4 receptors [1]. Another naturally occurring derivative, quisqualic acid from Quisqualis indica seeds, exhibits activity at metabotropic glutamate receptors relevant to neurodegenerative disorders [1] [7].
The 1,2,4-oxadiazole ring serves as a versatile bioisostere in rational drug design, primarily due to its ability to mimic ester and amide functionalities while overcoming their metabolic limitations [4] [7]. This bioisosteric equivalence arises from three key physicochemical properties:
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Traditional Groups
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Metabolic stability | Low (hydrolysis) | Moderate (amidases) | High (resistant to hydrolysis) |
H-bond acceptors | 2 | 2 | 2-3 |
Dipole moment (D) | 1.5-1.9 | 3.0-3.7 | 3.8-4.2 |
π-Stacking capacity | Limited | Moderate | Enhanced |
Log P reduction | - | - | Δlog P = -0.4 to -0.8 |
Recent applications in Alzheimer's disease (AD) therapeutics demonstrate this principle effectively. Multitarget-directed ligands featuring 3,5-disubstituted-1,2,4-oxadiazoles exhibit exceptional acetylcholinesterase (AChE) inhibition (IC50 0.00098–0.07920 μM), surpassing donepezil by 1.55–125.47-fold [4]. The scaffold simultaneously enables:
Microwave-assisted synthesis has further accelerated the exploration of this bioisosteric space, enabling rapid construction of 3,5-disubstituted variants through amidoxime cyclization (yields 70–98%) under environmentally benign conditions [7].
The strategic incorporation of chloro (Cl), fluoro (F), and methoxy (OCH3) groups at specific positions on the 1,2,4-oxadiazole scaffold optimizes electronic, steric, and pharmacokinetic properties for target engagement. In the compound 5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole (CAS: 1934801-60-1), each substituent contributes distinct advantages:
Chloro at C5 position:
Fluoro at meta position of phenyl ring:
Methoxy at meta position of phenyl ring:
Table 3: Molecular Descriptors of Key Substituents
Substituent | Position | Hammett Constant (σ) | Lipophilicity (π) | Electrostatic Potential (kcal/mol) | Van der Waals Volume (ų) |
---|---|---|---|---|---|
Chloro | Oxadiazole C5 | σI = 0.47, σR = 0.11 | 0.71 | -14.2 | 19.5 |
Fluoro | Phenyl meta | σI = 0.50, σR = 0.34 | 0.14 | -18.6 | 8.7 |
Methoxy | Phenyl meta | σI = 0.30, σR = -0.26 | -0.02 | -21.3 | 23.8 |
The synergistic combination of these substituents creates a balanced electronic profile ideal for CNS-targeted therapeutics. Computational analysis (DFT B3LYP/6-31G*) reveals:
This configuration has demonstrated particular promise in neuropharmacological applications, where the fluorinated analog 5-Chloro-3-(3-fluoro-5-methoxyphenyl)-1,2,4-oxadiazole shows superior metabolic stability in microsomal assays compared to non-fluorinated counterparts (t½ > 120 min vs. 45 min), validating the rational substituent selection strategy [2].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: